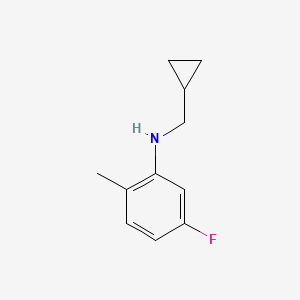![molecular formula C12H15NO2 B13197089 5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13197089.png)
5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde is a complex organic compound featuring a bicyclic structure with a nitrogen atom and a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate. The final step involves the intramolecular cyclopropanation of alpha-diazoacetate to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of 5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carboxylic acid.
Reduction: Formation of 5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-methanol.
Substitution: Formation of various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its role in the development of new therapeutic agents, particularly in the treatment of viral infections.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial compounds
Mechanism of Action
The mechanism of action of 5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This inhibition can disrupt various biological processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A related compound with similar bicyclic structure but lacking the furan ring.
3-Azabicyclo[3.1.0]hexane derivatives: Various derivatives with modifications to the bicyclic structure or additional functional groups.
Uniqueness
5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde is unique due to the presence of both the bicyclic structure and the furan ring, which confer distinct chemical and biological properties. This combination allows for a broader range of chemical reactions and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
5-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-12(2)9-5-13(6-10(9)12)11-4-3-8(7-14)15-11/h3-4,7,9-10H,5-6H2,1-2H3 |
InChI Key |
WSLZSUQTUUZHRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1CN(C2)C3=CC=C(O3)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine](/img/structure/B13197013.png)
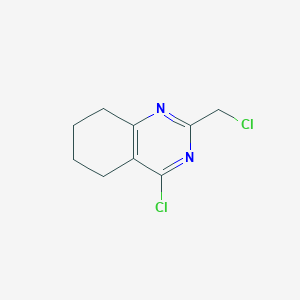
![6-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13197024.png)
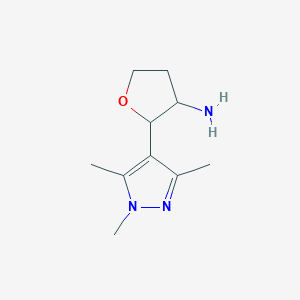
![5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B13197031.png)
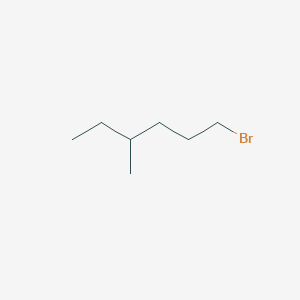
![2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13197037.png)
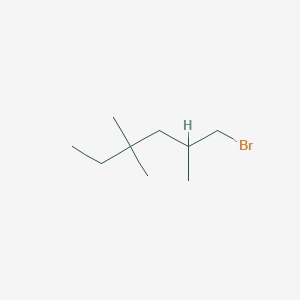

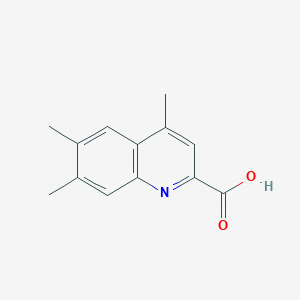
![2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13197057.png)
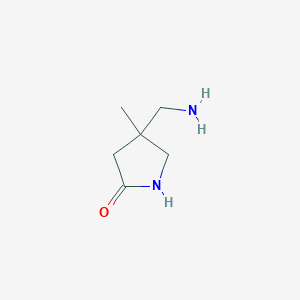
![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13197068.png)
